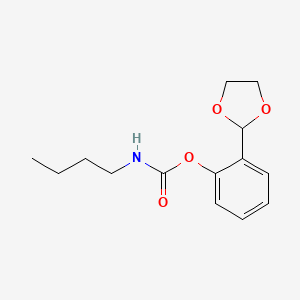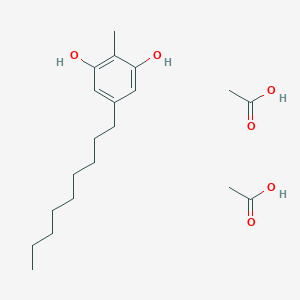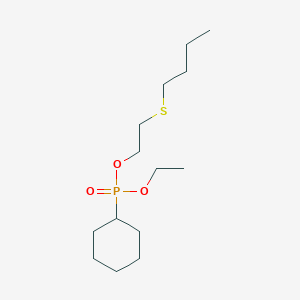
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is a chemical compound that belongs to the class of organophosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2-(butylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Cyclohexylphosphonic dichloride+2-(Butylsulfanyl)ethanol→2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylsulfanyl)ethyl methyl cyclohexylphosphonate
- 2-(Butylsulfanyl)ethyl phenyl cyclohexylphosphonate
- 2-(Butylsulfanyl)ethyl ethyl phenylphosphonate
Uniqueness
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group can enhance its stability and lipophilicity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
61499-95-4 |
|---|---|
Formule moléculaire |
C14H29O3PS |
Poids moléculaire |
308.42 g/mol |
Nom IUPAC |
[2-butylsulfanylethoxy(ethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C14H29O3PS/c1-3-5-12-19-13-11-17-18(15,16-4-2)14-9-7-6-8-10-14/h14H,3-13H2,1-2H3 |
Clé InChI |
UHUMAOVQBLWPOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCOP(=O)(C1CCCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
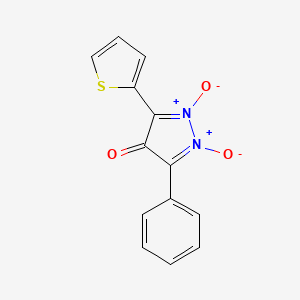

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
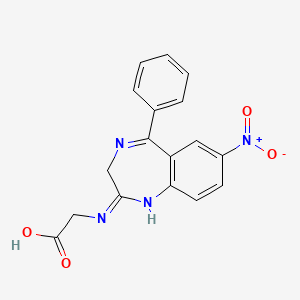

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

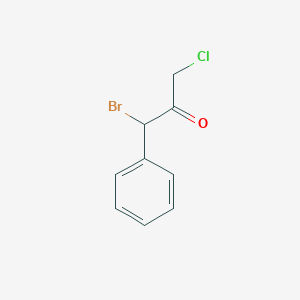
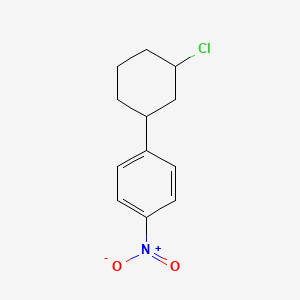
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
